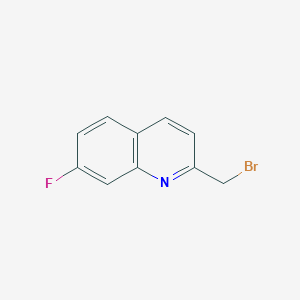

2-(Bromomethyl)-7-fluoroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFN |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

2-(bromomethyl)-7-fluoroquinoline |

InChI |

InChI=1S/C10H7BrFN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 |

InChI Key |

YHUBQGZOSVRSJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CBr)F |

Origin of Product |

United States |

Nucleophilic Substitution at the Bromomethyl Group:

The most prevalent transformation pathway for 2-(bromomethyl)-7-fluoroquinoline is nucleophilic substitution of the bromine atom. This allows for the introduction of a wide variety of functional groups at the 2-position of the quinoline (B57606) ring. Examples of such transformations with analogous compounds include reactions with:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding 2-(aminomethyl)-7-fluoroquinolines.

Thiols: Thiolates readily displace the bromide to form 2-(thiomethyl)-7-fluoroquinolines.

Alkoxides and Phenoxides: These nucleophiles yield the corresponding ether derivatives.

Cyanide: Introduction of a cyano group provides a precursor for further elaboration into carboxylic acids, amides, or amines.

Formation of Quaternary Ammonium and Phosphonium Salts:

Tertiary amines and phosphines can react with 2-(bromomethyl)-7-fluoroquinoline to form the corresponding quaternary ammonium (B1175870) and phosphonium (B103445) salts, respectively. These salts can be useful as phase-transfer catalysts or as intermediates in other synthetic transformations like the Wittig reaction in the case of phosphonium salts.

Oxidation of the Bromomethyl Group:

The bromomethyl group can potentially be oxidized to the corresponding aldehyde, 2-formyl-7-fluoroquinoline, using reagents such as dimethyl sulfoxide (B87167) (DMSO) in the Sommelet or Kornblum oxidation.

Reactions Involving the Quinoline Ring:

Precursors for Novel Quinolone and Fluoroquinolone Derivatives

The quinolone and fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades. researchgate.net The development of new derivatives is a critical strategy to combat the global rise of antibiotic resistance. The core structure of these drugs often features a substituent at the C7 position, which is known to significantly influence the compound's potency, antibacterial spectrum, and pharmacokinetic properties. researchgate.net

This compound serves as an ideal precursor for creating novel quinolone and fluoroquinolone analogues. The bromomethyl group is a highly reactive handle that allows for the introduction of a wide array of functional groups and building blocks at the C7 position of a related quinolone nucleus through nucleophilic substitution reactions. For instance, a series of non-basic building blocks have been successfully introduced to the C7 position of a quinolone core structure, leading to compounds with potent antibacterial activity against multidrug-resistant strains. The reactivity of the bromomethyl moiety allows for the formation of new carbon-heteroatom or carbon-carbon bonds, enabling the synthesis of diverse libraries of quinolone derivatives for biological screening and the development of next-generation antibiotics. nih.gov

Synthesis of Complex Polycyclic Heterocycles

The reactivity of the bromomethyl group extends to intramolecular reactions, making this compound a key starting material for the construction of complex, fused polycyclic heterocyclic systems. These intricate structures are of great interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.

A notable application of bromomethyl-functionalized quinoline derivatives is in the synthesis of novel fused heterocyclic systems such as bohrium.comresearchgate.netThiazino[2,3,4-ij]quinolin-4-ium salts. bohrium.com In a related synthesis, the reaction between 8-quinolinesulfenyl chloride and allyl bromide results in the formation of 2-(bromomethyl)-2H,3H- bohrium.comresearchgate.netthiazino[2,3,4-ij]quinolin-4-ium chloride with a high yield. bohrium.com The reaction proceeds via an annulation process, where the initial attack of the sulfenyl chloride is followed by cyclization involving the allyl group, ultimately leading to the stable fused thiazinoquinolinium system. bohrium.com This synthetic strategy highlights how a bromomethyl group, formed in situ or present on the starting material, is pivotal for constructing complex polycyclic scaffolds.

| Reactants | Product | Yield |

| 8-Quinolinesulfenyl chloride, Allyl bromide | 2-(Bromomethyl)-2H,3H- bohrium.comresearchgate.netthiazino[2,3,4-ij]quinolin-4-ium chloride | 90% bohrium.com |

This table illustrates the synthesis of a related bromomethyl-substituted thiazinoquinolinium system, demonstrating the utility of this functional group in achieving complex heterocyclic structures.

The synthesis of selenium-containing heterocycles is an area of growing interest. While the specific synthesis of Selenazolo[3,2-a]pyridin-4-ium derivatives from this compound is not widely documented in the surveyed scientific literature, the chemical principles governing such transformations are well-established. The bromomethyl group is a strong electrophile capable of reacting with selenium nucleophiles. A plausible synthetic route would involve the reaction of this compound with a suitable selenium-containing nucleophile, such as a selenourea (B1239437) or a selenol, followed by an intramolecular cyclization to form the desired fused selenazolo-quinolinium system. This type of reaction is analogous to the well-documented cyclizations involving sulfur nucleophiles to form thiazolo-quinolinium systems.

Building Blocks for Purine (B94841) and Pyrene (B120774) Derivatives

The conjugation of quinoline moieties with other pharmacologically or photophysically active groups, such as purines and pyrenes, can lead to hybrid molecules with enhanced or entirely new properties.

The reactive nature of the bromomethyl group makes this compound an excellent building block for this purpose. It can readily alkylate nucleophilic sites, such as the nitrogen atoms on a purine ring, to form stable conjugates. Hybrid molecules incorporating both purine and quinoline scaffolds have shown significant potential as anticancer agents. bohrium.com The ability to link these two important heterocycles via a simple methylene (B1212753) bridge offers a straightforward strategy for developing new therapeutic candidates. nih.govbohrium.com

Similarly, the synthesis of quinoline-pyrene conjugates is of great interest for developing novel fluorescent probes and materials. nih.govbohrium.com Pyrene is a well-known fluorophore, and linking it to a quinoline unit can modulate its photophysical properties for applications in chemical sensing and biological imaging. nih.govbohrium.comresearchgate.net Syntheses of such conjugates have been achieved through various methods, including click chemistry and multi-component reactions. researchgate.netnih.govbohrium.com The use of this compound provides a direct path for creating these conjugates by reacting it with an amino- or hydroxy-functionalized pyrene derivative via a simple nucleophilic substitution.

Derivatization in Analytical Chemistry Methodologies

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique that offers exceptional sensitivity and selectivity. To enhance detection, analytes with poor native fluorescence are often chemically modified with a fluorescent tag, a process known as derivatization. rsc.org Bromomethyl-containing reagents are frequently used for this purpose, as they react with carboxylic acids, phenols, and amines to form highly fluorescent esters and ethers. researchgate.net

For example, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) and 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) are employed as pre-column derivatization agents to enable the sensitive detection of fatty acids and drugs, including other fluoroquinolones like gemifloxacin. researchgate.net Given that the quinoline ring system is itself highly fluorescent, this compound is an excellent candidate for a highly sensitive derivatization reagent. Its reaction with target analytes would attach the intensely fluorescent fluoroquinoline tag, allowing for their ultra-trace level quantification in complex matrices such as biological fluids and environmental samples.

| Derivatization Reagent | Analyte Class | Detection Method |

| 4-bromomethyl-7-methoxycoumarin | Carboxylic acids (e.g., Gemifloxacin) | HPLC with Fluorescence Detection |

| 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one | Carboxylic acids (e.g., Fatty acids) | HPLC with Fluorescence Detection researchgate.net |

| 5-fluorouracil (derivatized with 4-bromomethyl-7-methoxycoumarin) | Anticancer drug | HPLC-MS/MS rsc.org |

| This compound (Potential) | Carboxylic acids, Phenols, Amines | HPLC with Fluorescence Detection |

This table compares existing bromomethyl-containing fluorescent tags with the potential application of this compound.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy for 2-(bromomethyl)-7-fluoroquinoline reveals characteristic signals corresponding to each unique proton environment in the molecule. The spectrum typically displays signals for the aromatic protons on the quinoline (B57606) ring system and a distinct signal for the methylene (B1212753) protons of the bromomethyl group. For the related compound, 7-fluoro-2-methylquinoline (B75012), the aromatic protons appear in the downfield region of the spectrum, while the methyl protons are observed upfield. chemicalbook.com In this compound, the protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet, with a chemical shift influenced by the electronegativity of the adjacent bromine atom. The protons on the quinoline core (H-3, H-4, H-5, H-6, and H-8) exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The precise chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the quinoline ring.

Table 1: Representative ¹H NMR Spectral Data (Data presented is illustrative and may vary based on solvent and experimental conditions.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₂Br | ~4.7 | Singlet |

| H-3 | ~7.5-7.7 | Doublet |

| H-4 | ~8.1-8.3 | Doublet |

| H-5 | ~7.8-8.0 | Multiplet |

| H-6 | ~7.3-7.5 | Multiplet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum for the related 7-fluoro-2-methylquinoline shows a series of resonances for the ten carbon atoms of the quinoline core. chemicalbook.com For this compound, one would expect to observe ten signals for the quinoline ring carbons and one for the bromomethyl carbon. The carbon atom attached to the bromine (C-CH₂Br) would appear at a characteristic chemical shift, while the aromatic carbons would be spread over a wider range. The carbon atom bonded to the fluorine (C-7) will show a large one-bond coupling constant (¹JCF), a key feature in identifying its position.

Table 2: Representative ¹³C NMR Spectral Data (Data presented is illustrative and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₂Br | ~30-35 |

| C-2 | ~155-160 |

| C-3 | ~120-125 |

| C-4 | ~135-140 |

| C-4a | ~125-130 |

| C-5 | ~120-125 |

| C-6 | ~115-120 |

| C-7 | ~160-165 (d, ¹JCF) |

| C-8 | ~110-115 |

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the fluorine atom in the molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal without background interference. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal is highly sensitive to the electronic environment of the quinoline ring. nih.govcolorado.edu This technique is particularly useful for confirming the presence and position of the fluorine substituent on the aromatic ring. magritek.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. Key vibrational modes include C-H stretching and bending, C=C and C=N stretching from the quinoline ring, the C-F stretch, and the C-Br stretch. The analysis of related fluoroquinolone compounds by FTIR has been effective in identifying the key functional groups. nih.govresearchgate.net The region between 1500 and 1600 cm⁻¹ is typically characteristic of the aromatic quinoline ring system, while the C-F stretching vibration usually appears in the 1250-1000 cm⁻¹ region. mdpi.com

Table 3: Expected Characteristic FTIR Absorption Bands

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (CH₂) | 2850-2960 |

| C=C and C=N Ring Stretch | 1500-1620 |

| C-F Stretch | 1200-1250 |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₇BrFN), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its calculated molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic doublet [M]⁺ and [M+2]⁺ with approximately equal intensity. This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. ub.edu Studies on similar fluoroquinolone structures show common fragmentation pathways, including the loss of small molecules like H₂O or CO₂ under certain ionization conditions. researchgate.netnih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Elemental Analysis

The elemental composition of a synthesized compound is a fundamental characteristic determined through elemental analysis. This technique provides the percentage composition of individual elements, such as carbon (C), hydrogen (H), nitrogen (N), and halogens, within the molecule. This data is crucial for verifying the empirical formula of the compound and serves as a primary indicator of its purity.

Detailed Research Findings

A comprehensive search of scientific literature and patent databases did not yield any published experimental data for the elemental analysis of this compound. Such data is typically reported in studies detailing the synthesis and characterization of a new compound. While commercial suppliers provide the molecular formula and weight, peer-reviewed experimental findings are not publicly available.

However, the theoretical elemental composition can be calculated based on the compound's molecular formula, C₁₀H₇BrFN. These theoretical values serve as a benchmark for what would be expected from an experimental analysis of a pure sample.

Data Tables

The theoretical elemental composition of this compound is presented in the table below. These values are derived from the molecular formula and the atomic weights of the constituent elements.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 50.03 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.94 |

| Bromine | Br | 79.90 | 1 | 79.90 | 33.28 |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.91 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.83 |

| Total | | | | 240.08 | 100.00 |

Note: The values in this table are theoretical and calculated based on the molecular formula C₁₀H₇BrFN. No experimental data from peer-reviewed sources was found.

In a typical research setting, the experimental values for C, H, and N are expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity. The absence of such published data for this compound highlights a gap in the publicly available scientific record for this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. aps.org This is due to its favorable balance of computational cost and accuracy. DFT methods are used to determine the optimized geometry, electronic properties, and reactivity of 2-(Bromomethyl)-7-fluoroquinoline.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves finding the minimum energy structure on the potential energy surface. For this compound, computational methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. researchgate.netresearchgate.net The optimized structure of similar molecules, such as radon fluorides, has been successfully predicted using these first-principles calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy of these orbitals and the HOMO-LUMO energy gap are crucial in determining the molecule's reactivity, kinetic stability, and electronic properties. nih.gov

The energy difference between the HOMO and LUMO, known as the energy gap, provides information about the molecule's stability. A larger energy gap implies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be distributed over the quinoline (B57606) ring system, while the LUMO may have significant contributions from the bromomethyl group, influencing its electrophilic character.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table is a template for where such data would be presented.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. youtube.com

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the fluorine atom, indicating their nucleophilic character. Conversely, the area around the hydrogen atoms and the bromomethyl group would likely exhibit a positive potential, highlighting their electrophilic nature.

Table 2: Calculated Dipole Moment

| Parameter | Value (Debye) |

|---|

| Dipole Moment (μ) | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table is a template for where such data would be presented.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov These include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more reactive and have a small HOMO-LUMO gap.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

The calculation of these descriptors for this compound would allow for a detailed understanding of its reactivity profile.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/η | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table is a template for where such data would be presented.

Quantum chemical calculations can also be used to compute various thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). researchgate.net These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions. The zero-point vibrational energy (ZPVE) is another important parameter obtained from these calculations, which represents the energy of the molecule at absolute zero temperature. researchgate.net By comparing the thermodynamic properties of different isomers or conformers, the most stable form of this compound can be identified.

Table 4: Calculated Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | Data not available |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available |

| Entropy (S°) | Data not available |

| Zero-Point Vibrational Energy (ZPVE) | Data not available |

Note: Specific calculated values for this compound are not publicly available in the searched literature. The table is a template for where such data would be presented.

Theoretical Spectroscopic Parameter Prediction (e.g., GIAO NMR Shifts)

Predicting spectroscopic parameters through computational methods is a powerful tool for structural elucidation and for complementing experimental data. For quinoline derivatives, techniques like the Gauge-Independent Atomic Orbital (GIAO) method are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.org

While specific GIAO NMR shift calculations for this compound are not extensively documented in publicly available literature, the methodology is well-established for similar fluoroquinolone structures. For instance, Density Functional Theory (DFT) calculations, often in conjunction with the GIAO method, have been successfully used to predict ¹³C and ¹⁹F NMR chemical shifts for compounds like ciprofloxacin (B1669076). researchgate.net These theoretical calculations can achieve high accuracy, providing valuable data that aids in the interpretation of experimental NMR spectra. researchgate.netsrce.hr The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net The chemical shifts are then determined relative to a standard reference compound. semanticscholar.org Such theoretical predictions can be particularly useful in distinguishing between isomers and understanding the electronic effects of substituents on the quinoline ring.

Analysis of Fragmentation Pathways

Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of compounds. The analysis of fragmentation patterns provides a roadmap to the molecule's constitution. For quinolone antibiotics and their derivatives, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used to study these pathways. researchgate.netnih.govresearchgate.net

Systematic studies on related fluoroquinolones reveal common fragmentation patterns. researchgate.net Typically, the protonated molecule [M+H]⁺ undergoes collision-induced dissociation. nih.gov Common fragmentation pathways for quinolones include:

Loss of peripheral groups: This can involve the cleavage of side chains. researchgate.net

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a frequent fragmentation step. researchgate.net

Loss of water: Dehydration, or the loss of H₂O, is also commonly observed. researchgate.netnih.gov

Ring cleavage: The heterocyclic rings, such as the quinoline core or piperazine (B1678402) substituents (if present), can undergo rearrangement and cleavage. researchgate.netnih.gov

For this compound, one would anticipate fragmentation involving the loss of the bromomethyl group or cleavage within the quinoline ring system. The specific fragmentation pathway would provide valuable information for its identification and characterization in various matrices.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in drug discovery and development. researchgate.netnih.govresearchgate.net These methods are used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or DNA. researchgate.netnih.govnih.gov

Docking studies for various fluoroquinolone derivatives have been extensively performed to understand their antibacterial mechanism, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. researchgate.netnih.govnih.gov These studies help in predicting the binding affinity and orientation of the compound within the active site of the enzyme. researchgate.net

Ligand-Receptor Interaction Simulations

Ligand-receptor interaction simulations, often carried out using molecular dynamics (MD), provide a dynamic view of the binding process. nih.govmdpi.comresearchgate.net These simulations can reveal the stability of the ligand-receptor complex and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov

Prediction of Intercalation Modes

DNA intercalation is a potential mechanism of action for some quinoline derivatives. Molecular modeling can be used to predict how a molecule might insert itself between the base pairs of a DNA double helix. These predictions are based on the molecule's size, shape, and electrostatic properties.

Studies on other fluoroquinolones have revealed different potential binding modes with the DNA-gyrase complex. nih.gov It has been established that interactions can occur with both the GyrA and GyrB subunits of DNA gyrase, suggesting the existence of multiple binding modes. nih.gov This opens up possibilities for designing new derivatives with improved activity. For this compound, docking studies could predict its preferred mode of interaction, whether it be through direct interaction with the enzyme, intercalation into the DNA, or a combination of both.

Structure Activity Relationship Sar and Molecular Mechanism Studies of Derivatives

Impact of Substituents at the Quinolone Core on Molecular Recognition and Interaction Profiles

The introduction of a fluorine atom to the quinolone nucleus has been a monumental step in the development of this class of compounds. pharmacy180.com While the most significant advance came with the placement of a fluorine atom at the C-6 position, which conferred broad-spectrum and potent antimicrobial activity, substitutions at other positions are also crucial. nih.govnih.gov

C-6 Fluorine : The fluorine atom at the C-6 position is known to significantly increase the potency against a wide range of bacteria. pharmacy180.comnih.gov This enhancement is partly attributed to increased penetration into bacterial cells and stronger interactions with the target enzymes. nih.govoup.com The order of activity at this position is generally F > Cl, Br, CH3 > CN. pharmacy180.com

C-7 Fluorine : The specific compound of interest, 2-(bromomethyl)-7-fluoroquinoline, features a fluorine atom at the C-7 position. While C-7 is more commonly a site for bulky heterocyclic side chains, the electronegativity and size of the fluorine atom at this position influence the electronic distribution of the quinolone ring system, thereby affecting target binding.

C-8 Fluorine : A fluorine substituent at the C-8 position generally provides good potency against Gram-negative pathogens. pharmacy180.com However, it can also lead to a non-planar conformation of the quinolone molecule, which has been shown to reduce certain interactions, such as those with theophylline. oup.com In contrast, a C-8 methoxy (B1213986) group often confers better activity against Gram-positive bacteria. pharmacy180.com

Historically, modifications at the C-2 position of the quinolone ring were considered unfavorable, as simple substitutions like methyl or hydroxyl groups led to a significant loss of biological activity. pharmacy180.comnih.gov However, more complex derivatizations have shown that this position can be a valuable site for modulation.

The planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant for biological activity. nih.gov While simple C-2 replacements can disrupt this, the incorporation of the C-2 carbon into a new ring system has yielded compounds with notable activity. pharmacy180.comnih.gov For instance, sulfur-bridged analogs forming a ring between N-1 and C-2, such as benzothiazolo[3,2-a]quinolones, have been reported to be highly active. nih.gov The bromomethyl group at the C-2 position in this compound serves as a reactive handle, allowing for the synthesis of a diverse array of derivatives for SAR studies.

The C-7 position is a key site for modifying the spectrum and potency of quinolone derivatives. The introduction of a substituent at this position, particularly a piperazine (B1678402) moiety or other aminopyrrolidines, is considered essential for potent activity. pharmacy180.com These side chains are understood to interact with the B subunit of DNA gyrase, contributing to the binding affinity. nih.gov

The nature of the C-7 substituent can influence:

Spectrum of Activity : Specific placement of amino or methyl groups on the C-7 substituent heterocycle can enhance activity against Gram-positive cocci and anaerobes. oup.com

Target Interaction : The C-7 ring system extends toward the DNA-gate region of the target enzyme, with the distal end of the substituent potentially interacting with specific amino acid residues, such as those around position 81 of the GyrA subunit. nih.gov

Resistance Profile : Bulky substituents at the C-7 position, combined with optimal groups at C-8, have been shown to markedly reduce the development of resistance in certain bacteria. oup.com

The table below summarizes the impact of various C-7 substituents on activity.

| C-7 Substituent | Impact on Activity | Reference |

| Piperazine Moiety | Essential for broad-spectrum activity | pharmacy180.com |

| Aminopyrrolidines | Compatible for good activity | pharmacy180.com |

| 2-Pyridone additions to Pyrrolidinyl Ring | Improved activity against staphylococci and anaerobes | oup.com |

| Bicyclic Substituents | Can enhance activity against Gram-positive or Gram-negative pathogens | oup.com |

This table is interactive. Click on the headers to sort.

The substituent at the N1-position plays a crucial role in the activity of quinolone derivatives. Groups at this position are part of the enzyme-DNA binding complex and form hydrophobic interactions within the major groove of the DNA. nih.gov

Optimal substituents at this position include ethyl, cyclopropyl, and difluorophenyl groups, which have resulted in potent compounds. pharmacy180.com The N1-substituent influences the molecule's conformational dynamics and can affect both efficacy and side-effect profiles. For example, bulky substituents at the N1 position can decrease phototoxicity by shifting the molecule's absorption wavelength. researchgate.net

However, there is a limit to the utility of large hydrophobic groups at N1. Studies on N1-benzofused derivatives showed that as hydrophobicity increased, compound activity decreased due to poor solubility, impaired outer membrane penetration, and reduced inhibition of the target topoisomerase enzymes. nih.govchemrxiv.org The fusion of N-1 and C-8 substituents into a ring, as seen in levofloxacin, can also alter the molecule's lethal activity under different cellular conditions. nih.gov

The table below details the effects of different N1-substituents.

| N1-Substituent | Effect | Reference |

| Ethyl, Cyclopropyl, Difluorophenyl | Result in potent compounds | pharmacy180.com |

| Bulky 1-fluorophenyl | Significantly decreased phototoxicity compared to 1-ethyl | researchgate.net |

| Large, Hydrophobic (e.g., Benzofused) | Decreased activity due to poor solubility and membrane penetration | nih.govchemrxiv.org |

| Fused Ring (N-1 to C-8) | Reduced lethal activity in the absence of protein synthesis | nih.gov |

This table is interactive. Click on the headers to sort.

Mechanistic Basis of Interaction with Biomolecular Targets

Quinolone derivatives exert their biological effects primarily by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.govbiomol.com

The fundamental mechanism of action for quinolones involves the inhibition of DNA synthesis. nih.govyoutube.com They achieve this not by inhibiting the enzymes directly in their free form, but by binding to and stabilizing the enzyme-DNA complex. biomol.comyoutube.com

The process unfolds as follows:

Enzyme Action : DNA gyrase (primary target in many Gram-negative bacteria) and topoisomerase IV (primary target in many Gram-positive bacteria) create transient double-strand breaks in the bacterial DNA to manage supercoiling. nih.govbiomol.comyoutube.com

Quinolone Binding : The quinolone molecule intercalates into the DNA at the site of the break and interacts with the enzyme. nih.gov This interaction is often mediated by a magnesium ion, which forms a bridge between the drug's keto-acid moiety and specific amino acid residues (a serine and an acidic residue) in the enzyme's A subunit. nih.govoup.com

Complex Stabilization : The drug stabilizes the "cleavage complex," where the DNA is broken but still covalently attached to the enzyme. nih.gov This prevents the re-ligation of the DNA strands. biomol.com

Inhibition of Replication : The stabilized drug-enzyme-DNA complex acts as a physical roadblock, stalling the progression of replication forks and transcription machinery. nih.gov This disruption of nucleic acid synthesis ultimately leads to cell death. youtube.comnih.gov

This mechanism of poisoning the topoisomerase enzymes is a hallmark of the quinolone class, making them potent inhibitors of bacterial nucleic acid synthesis pathways. nih.govnih.gov

Inhibition of Topoisomerase Enzymes (DNA Gyrase, Topoisomerase IV, Human Topoisomerase I/II)

Fluoroquinolones are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival, managing DNA topology through a process of creating and resealing double-strand breaks. nih.gov The mechanism of action involves the stabilization of a ternary complex between the drug, the enzyme, and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death. nih.gov

The key interactions for fluoroquinolone binding occur at the enzyme-DNA interface. A crucial element is a non-covalent bridge formed by a water molecule and a magnesium ion, which mediates hydrogen bonding between the quinolone and specific amino acid residues in the GyrA and ParC subunits of the enzymes. nih.gov

Modifications to the core fluoroquinolone structure have been shown to shift their inhibitory activity towards human topoisomerase enzymes, including topoisomerase I and II. nih.govresearchgate.net Derivatization, particularly at the C3 and C7 positions of the quinolone ring, can enhance cytotoxic activity against cancer cell lines by increasing the inhibition of human topoisomerases. nih.govresearchgate.net For instance, the replacement of the carboxylic acid moiety at C3 with other functional groups can redirect the compound's primary target from bacterial to human topoisomerases. researchgate.net

The inhibitory potential of various fluoroquinolone derivatives against topoisomerase enzymes is often evaluated using in vitro assays. The following table summarizes representative data for different classes of quinolone derivatives, illustrating the impact of structural modifications on their inhibitory activity.

| Compound Class | Target Enzyme | IC50 (µM) | Key Structural Features |

| Ciprofloxacin (B1669076) Derivative | Topoisomerase II | 51.66 | Modified C3 hydrazide |

| Moxifloxacin Derivative (IIIf) | Topoisomerase II | More potent than Etoposide | Vanillin hydrazone at C3 |

| Ofloxacin Derivative (VIb) | Topoisomerase II | Marginally more potent than IIIf | Modified C3 hydrazide |

| Etoposide (Reference) | Topoisomerase II | 58.96 | Standard non-intercalating inhibitor |

This table presents a compilation of data from multiple sources to illustrate the structure-activity relationships of various quinolone derivatives as topoisomerase II inhibitors.

DNA Intercalation Mechanisms

Beyond direct enzyme inhibition, some quinoline (B57606) derivatives exert their biological effects through DNA intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. researchgate.net This process can lead to a distortion of the DNA structure, interfering with crucial cellular processes like replication and transcription. nih.gov

While the classical mechanism for many fluoroquinolones is the poisoning of the topoisomerase-DNA complex, some derivatives have been shown to possess DNA intercalating properties. A crystallographic model derived from clinafloxacin (B351) bound to topoisomerase IV suggests a mode of binding that resembles intercalation. researchgate.net The planar aromatic ring system of the quinolone core is a key structural feature that facilitates this type of interaction. The nature and position of substituents on the quinolone ring can significantly influence the affinity and mode of DNA binding.

Theoretical Prediction of Structural Requirements for Modulating Biological Profiles

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for predicting the biological activities of novel compounds and for rational drug design. bohrium.comnanobioletters.com These theoretical approaches can provide insights into the structural requirements for effective inhibition of topoisomerase enzymes and for DNA intercalation.

Molecular docking studies on fluoroquinolone derivatives have helped to elucidate their binding modes within the active sites of topoisomerase enzymes. nih.govresearchgate.netnanobioletters.com These studies have confirmed the importance of the interactions mediated by the water-magnesium ion bridge and have highlighted the role of the C7 substituent in establishing additional contacts with the enzyme, thereby influencing potency. nih.gov For example, docking studies of novel ciprofloxacin derivatives have shown that modifications at the C7 piperazinyl group can lead to different binding orientations and improved inhibitory activity against topoisomerase II.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluoroquinolones, QSAR models have been developed to predict their antibacterial and anticancer activities based on various physicochemical descriptors. nanobioletters.com These models can help to identify the key structural features that govern the desired biological profile and can guide the synthesis of new derivatives with enhanced potency and selectivity.

Q & A

Q. How can this compound be utilized in polymer functionalization?

- Methodological Answer : The bromomethyl group facilitates post-polymerization modifications. For example:

- Grafting : React with polyvinyl alcohol (PVA) via nucleophilic substitution (K₂CO₃, DMF, 60°C).

- Conductive polymers : Incorporate into polythiophene backbones to enhance electron-withdrawing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.